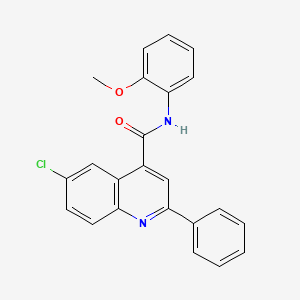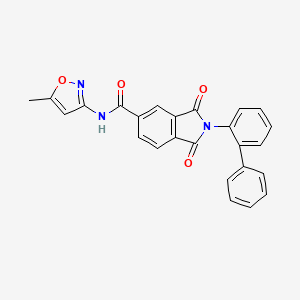![molecular formula C13H11N5O B3556806 2-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrazine CAS No. 159053-07-3](/img/structure/B3556806.png)
2-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrazine
Descripción general
Descripción
The compound “2-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrazine” is a complex organic molecule that contains several functional groups. It has a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Attached to this ring is a 1H-1,2,4-triazol-3-yl group, another aromatic ring structure containing three nitrogen atoms. The molecule also contains a methoxyphenyl group, which consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Pyrazine derivatives can be synthesized from natural sources or produced synthetically . The synthesis of pyrazine derivatives has been a subject of numerous advancements .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the pyrazine and triazole rings) would contribute to the molecule’s stability. The methoxy group attached to the phenyl ring would likely influence the molecule’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The aromatic rings might participate in electrophilic aromatic substitution reactions. The methoxy group could be involved in reactions where it acts as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a methoxy group could affect properties like solubility, melting point, and boiling point .Mecanismo De Acción
Target of Action
It is known that triazole derivatives, which this compound is a part of, have a variety of biological effects . They are known for their structural characteristics that make it easier to bind with target molecules .
Mode of Action
Triazole derivatives are known to interact with their targets through hydrogen bonding due to their stability and ability to bind “privileged structures” .
Biochemical Pathways
It is known that triazole derivatives can produce a variety of biological effects , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the known biological effects of triazole derivatives , it can be inferred that this compound may have significant impacts at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrazine for lab experiments is its relatively easy synthesis method and high yield of pure product. In addition, this compound has shown promising results in various scientific research applications, which makes it a potential candidate for further studies. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrazine. One area of interest is its potential use as an antitumor agent, with further studies needed to investigate its efficacy and safety in animal models. Another direction is its use as a natural alternative to synthetic fungicides in agriculture, with further studies needed to optimize its formulation and application. In addition, the potential use of this compound as a corrosion inhibitor for metals is an area of interest, with further studies needed to investigate its effectiveness in different metal environments.
Aplicaciones Científicas De Investigación
2-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrazine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies reporting its ability to inhibit the growth of cancer cells. In agriculture, this compound has been studied for its antifungal activity, with research showing its potential as a natural alternative to synthetic fungicides. In material science, this compound has been investigated for its ability to act as a corrosion inhibitor for metals, with studies reporting its effectiveness in preventing metal corrosion.
Propiedades
IUPAC Name |
2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-19-10-4-2-3-9(7-10)12-16-13(18-17-12)11-8-14-5-6-15-11/h2-8H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSNIWLAYCAIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212437 | |
| Record name | 2-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159053-07-3 | |
| Record name | 2-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159053-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{2-[(isobutylamino)carbonyl]phenyl}-2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3556739.png)
![3-amino-N-2-naphthyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3556747.png)

![6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3556771.png)
![ethyl 5-[bis(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3556773.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3556774.png)
![9-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3556781.png)

![4-[(3,4-diethoxybenzylidene)amino]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B3556795.png)
![4-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3556811.png)
![ethyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B3556814.png)